(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone
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Overview
Description
(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone is a complex organic compound characterized by the presence of an amino group, a fluorine atom, and a dioxidothiomorpholino group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino-Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline. This intermediate is then reduced to yield 3-amino-5-fluoroaniline.
Introduction of the Dioxidothiomorpholino Group: The 3-amino-5-fluoroaniline is reacted with a thiomorpholine-1,1-dioxide derivative under specific conditions to introduce the dioxidothiomorpholino group.
Formation of the Methanone Backbone: The final step involves the reaction of the intermediate with a suitable methanone precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-5-bromophenyl)(1,1-dioxidothiomorpholino)methanone: Similar structure but with a bromine atom instead of fluorine.
(3-Amino-5-iodophenyl)(1,1-dioxidothiomorpholino)methanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its halogenated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3-amino-5-fluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-18(16,17)4-2-14/h5-7H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPNOJZDMXAWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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